Xenin
Description
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C139H224N38O32S/c1-15-79(10)111(132(203)169-103(137(208)209)64-77(6)7)173-126(197)101(67-85-69-152-89-41-23-22-40-87(85)89)167-130(201)107-49-34-59-176(107)135(206)96(47-33-58-151-139(147)148)163-117(188)91(43-25-29-54-141)159-129(200)106-48-35-60-177(106)136(207)102(68-86-70-149-74-154-86)168-124(195)100(66-84-38-20-17-21-39-84)166-128(199)105(73-179)171-122(193)97(62-75(2)3)156-108(182)71-153-116(187)90(42-24-28-53-140)160-131(202)110(78(8)9)172-120(191)94(46-32-57-150-138(145)146)157-114(185)80(11)155-127(198)104(72-178)170-119(190)93(45-27-31-56-143)162-133(204)112(81(12)180)174-121(192)95(50-51-109(183)184)158-123(194)99(65-83-36-18-16-19-37-83)165-118(189)92(44-26-30-55-142)161-134(205)113(82(13)181)175-125(196)98(63-76(4)5)164-115(186)88(144)52-61-210-14/h16-23,36-41,69-70,74-82,88,90-107,110-113,152,178-181H,15,24-35,42-68,71-73,140-144H2,1-14H3,(H,149,154)(H,153,187)(H,155,198)(H,156,182)(H,157,185)(H,158,194)(H,159,200)(H,160,202)(H,161,205)(H,162,204)(H,163,188)(H,164,186)(H,165,189)(H,166,199)(H,167,201)(H,168,195)(H,169,203)(H,170,190)(H,171,193)(H,172,191)(H,173,197)(H,174,192)(H,175,196)(H,183,184)(H,208,209)(H4,145,146,150)(H4,147,148,151)/t79-,80-,81+,82+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-,113-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHVLSACPFUBDY-QCDLPZBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C139H224N38O32S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162609 | |
| Record name | Xenin 25 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2971.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144092-28-4 | |
| Record name | Xenin 25 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144092284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xenin 25 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin Preparation and Amino Acid Loading
Rink amide or pre-loaded Wang resins are typically used, with swelling in N,N-dimethylformamide (DMF) preceding deprotection. The first amino acid (C-terminal residue) is anchored via its carboxyl group, ensuring directional synthesis.
Deprotection and Coupling Cycles
Fmoc removal is achieved using 20% piperidine in DMF, exposing the amine group for subsequent coupling. Activation reagents such as HBTU facilitate amide bond formation between incoming Fmoc-amino acids and the growing peptide chain. Kaiser tests (ninhydrin staining) monitor coupling efficiency, though proline residues require alternative validation methods.
Cleavage and Side-Chain Deprotection
Post-synthesis, the peptide-resin is treated with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to liberate the peptide and remove side-chain protecting groups. Scavengers like thioanisole minimize side reactions during this step.
Preparation of Truncated this compound Analogues
Truncated this compound peptides retain bioactivity while offering improved stability and synthesis efficiency. Key analogues include:
Enzymatic Truncation Strategies
Incubation of this compound-25 in mouse plasma yields metabolites like this compound-8 (residues 18–25) through C-terminal cleavage. These fragments retain insulinotropic effects, with this compound-8 demonstrating equivalent potency to the parent peptide.
Chemical Modification for Stability
Substituting lysine and arginine residues with glutamine in this compound-8 (yielding this compound-8-Gln) prevents proteolytic degradation while preserving glucoregulatory activity. Similarly, pseudopeptide bonds (e.g., reduced ψ-bond in this compound-6-psi) enhance metabolic stability.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns remains the gold standard for purifying synthetic this compound. Gradient elution (0.1% TFA in acetonitrile/water) separates this compound from truncation byproducts, achieving >95% purity.
Chemical Reactions Analysis
Types of Reactions: Xenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Dithiothreitol (DTT), sodium borohydride.
Substitution: Amino acid derivatives, coupling reagents like N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed:
Oxidation: Oxidized this compound with modified amino acid residues.
Reduction: Reduced this compound with altered disulfide bonds.
Substitution: this compound analogs with substituted amino acid residues.
Scientific Research Applications
Xenin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model peptide to study peptide synthesis, folding, and structure-activity relationships.
Biology: this compound plays a role in regulating food intake and insulin secretion, making it a valuable tool for studying metabolic processes.
Medicine: this compound has potential therapeutic applications in the treatment of diabetes and obesity due to its ability to modulate insulin secretion and appetite
Industry: this compound is used in the development of peptide-based drugs and as a research tool in various biochemical assays
Mechanism of Action
Xenin exerts its effects by interacting with specific receptors on target cells. In vitro studies have shown that this compound interacts with the neurotensin receptor 1. Upon binding to its receptor, this compound activates intracellular signaling pathways that regulate various physiological processes, including insulin secretion and gastric motility . This compound also stimulates exocrine pancreatic secretion and inhibits gastrin-stimulated acid secretion in dogs .
Comparison with Similar Compounds
Structural Similarities :
Functional Differences :
- Insulin Secretion : this compound potentiates GIP-induced insulin secretion, while neurotensin primarily regulates gastrointestinal motility and dopamine signaling .
- Enzymatic Processing : this compound is cleaved by aspartic proteases (e.g., pepsin), whereas neurotensin is processed by prohormone convertases .
- Therapeutic Potential: this compound fragments improve glycemic control in diabetic models, whereas neurotensin analogs are explored for schizophrenia and obesity .
Table 1: Structural and Functional Comparison of this compound and Neurotensin
Xenopsin
Structural Similarities :
- Xenopsin, an 8-amino acid peptide from Xenopus laevis, shares sequence homology with this compound’s C-terminal region .
Functional Differences :
- Evolutionary Role: Xenopsin regulates amphibian skin secretions and gastrointestinal function, whereas this compound is involved in mammalian glucose homeostasis .
Glucose-Dependent Insulinotropic Polypeptide (GIP)
Functional Synergy :
Table 2: this compound vs. GIP in Diabetes Therapy
Cholecystokinin (CCK)
Mechanistic Divergence :
Table 3: Comparative Overview of this compound and Similar Peptides
Biological Activity
Xenin is a 25-amino acid peptide hormone primarily secreted by enteroendocrine K-cells in the gastrointestinal tract. It plays a significant role in various physiological processes, particularly in glucose metabolism and appetite regulation. This article explores the biological activities of this compound, focusing on its insulinotropic effects, appetite suppression, and potential therapeutic applications in metabolic disorders such as type 2 diabetes.
Overview of this compound
This compound is co-secreted with the incretin hormone glucose-dependent insulinotropic polypeptide (GIP) in response to food intake. Its amino acid sequence is highly conserved across species, indicating its evolutionary significance and potential therapeutic relevance. The primary functions of this compound include:
- Insulin Secretion : Enhances insulin release from pancreatic beta cells.
- Appetite Regulation : Suppresses appetite and modulates gastrointestinal motility.
- Glucose Homeostasis : Aids in maintaining blood glucose levels postprandially.
Insulinotropic Effects
Research has demonstrated that this compound and its C-terminal fragments, particularly this compound 18–25, exhibit significant insulinotropic properties. In vitro studies using BRIN-BD11 cells showed that these peptides could stimulate insulin secretion in a concentration-dependent manner.
Key Findings from Research Studies
-
In Vitro Studies :
- This compound 18–25 significantly increased insulin secretion compared to control groups (p<0.05) when tested alongside glucose concentrations of 5.6 mM .
- The efficacy of this compound 18–25 was comparable to that of the native this compound peptide, suggesting that the C-terminal fragment retains essential biological activity .
-
In Vivo Studies :
- Administering this compound 18–25 at a dose of 25 nmol/kg body weight alongside glucose enhanced insulin secretion and moderated blood glucose levels more effectively than glucose alone .
- In studies involving normal mice, neither this compound 18–25 nor its derivatives affected acute feeding behavior at higher doses (500 nmol/kg), indicating a specific action on insulin secretion rather than general appetite suppression .
Appetite Suppression
This compound's role in appetite regulation has been investigated through various animal models. The peptide appears to influence satiety signaling pathways, contributing to reduced food intake.
Case Study: Appetite Regulation
- In a study where mice were injected with this compound 18–25, cumulative food intake was significantly lower compared to controls over an 18-hour fasting period. This suggests that this compound may serve as a potential therapeutic agent for obesity management by promoting satiety .
Potential Therapeutic Applications
Given its biological activities, this compound has garnered interest as a potential treatment for metabolic disorders, particularly type 2 diabetes and obesity.
Table: Summary of Biological Activities of this compound
Q & A
Q. What are the primary physiological roles of Xenin-25, and how can researchers design experiments to validate its appetite-suppressing effects?
this compound-25, a 25-amino acid gastrointestinal peptide, inhibits food intake in rodents via hypothalamic pathways independent of melanocortin signaling . To validate its effects, researchers can:
- Use dose-response studies in fasting-induced hyperphagic wild-type mice via intracerebroventricular (ICV) or intraperitoneal (IP) administration.
- Measure hypothalamic Fos expression (e.g., paraventricular and arcuate nuclei) to confirm neuronal activation post-Xenin treatment .
- Employ melanocortin receptor antagonists (e.g., SHU9119) to rule out melanocortin pathway involvement .
Q. Which experimental models are suitable for studying this compound's glucose-regulatory properties?
Key models include:
- BRIN-BD11 cells to assess insulin secretion under varying glucose concentrations .
- Normoglycemic mice for acute glucose tolerance tests (e.g., co-administering this compound fragments with glucose to measure insulin release) .
- High-fat-fed (HFF) mice to evaluate long-term effects on insulin sensitivity and glucose homeostasis .
Advanced Research Questions
Q. How do structural modifications in this compound-derived peptides (e.g., C-terminal fragments) influence their biological activity?
this compound-18-25 and this compound-18-25 Gln retain insulinotropic activity comparable to the full-length peptide in BRIN-BD11 cells, suggesting the C-terminal octapeptide is critical for function . Methodological approaches include:
Q. How can contradictory findings on this compound's long-term metabolic effects be resolved?
Discrepancies arise from differences in dosing regimens, animal models, and endpoints. For example:
- Acute studies in normal mice show enhanced insulin secretion with this compound fragments , while chronic studies in HFF mice reveal no changes in body weight or energy intake but improved insulin sensitivity .
- Resolution strategies :
- Standardize dosing (e.g., 500 nmol/kg body weight for acute vs. twice-daily administration for chronic studies).
- Use paired control groups (e.g., vehicle vs. peptide) and measure both short-term (glucose tolerance) and long-term (insulin sensitivity) outcomes .
Q. What methodologies can elucidate the interplay between this compound and other gut-derived hormones (e.g., GIP) in glucose homeostasis?
- Co-infusion experiments : Administer this compound with GIP receptor antagonists to assess dependency on GIP signaling .
- Gene knockout models : Use GIP receptor-null mice to isolate this compound-specific effects .
- Transcriptomic profiling : Analyze hypothalamic or pancreatic tissue post-Xenin treatment to identify downstream gene networks .
Methodological Considerations
Q. How should researchers address variability in this compound-induced Fos activation across hypothalamic nuclei?
- Quantitative immunohistochemistry : Standardize Fos-positive cell counting protocols across brain regions .
- Time-course studies : Track Fos expression at multiple time points (e.g., 1–6 hours post-injection) to capture dynamic neuronal responses .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound on insulin secretion?
- Nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50 values in cell-based assays .
- Repeated-measures ANOVA for longitudinal in vivo studies to account for intra-subject variability .
Data Interpretation and Validation
Q. How can conflicting results on this compound's role in obesity models be reconciled?
- Meta-analysis : Pool data from studies using similar protocols (e.g., HFF mice, 21-day treatment) to identify trends in insulin sensitivity .
- Mechanistic studies : Investigate compensatory pathways (e.g., adipokine signaling) that may mask this compound's effects on body weight .
Q. What validation steps are critical when using this compound fragments in translational research?
- Purity verification : Use HPLC and mass spectrometry to confirm peptide integrity .
- Functional redundancy tests : Compare fragments with full-length this compound in parallel assays to confirm bioequivalence .
Ethical and Reproducibility Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
